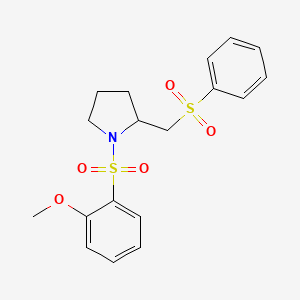

1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine

説明

Historical Development of Pyrrolidine Derivatives in Chemical Research

Pyrrolidine, a five-membered saturated heterocyclic amine, has been a cornerstone of organic and medicinal chemistry since its structural elucidation in the late 19th century. Early research focused on its isolation from natural products, such as the alkaloids nicotine and hygrine, which highlighted its biological relevance. The discovery of proline and hydroxyproline—pyrrolidine-containing amino acids—further cemented its importance in biochemical systems. By the mid-20th century, synthetic methods for pyrrolidine derivatives, including the industrial production via catalytic hydrogenation of 1,4-butanediol and ammonia, enabled large-scale applications.

The 1970s marked a turning point with the development of racetam nootropics (e.g., piracetam), which featured pyrrolidine as a critical scaffold for central nervous system activity. Advances in stereochemical analysis during the 1990s revealed how pyrrolidine’s non-planar "pseudorotation" enhanced three-dimensional pharmacophore exploration, driving its adoption in drug discovery. Contemporary research, particularly post-2015, has leveraged pyrrolidine’s sp³-hybridized carbons to design compounds with improved target selectivity and metabolic stability.

Significance of Sulfonyl Pyrrolidines in Medicinal Chemistry

Sulfonyl-functionalized pyrrolidines represent a pharmacologically significant subclass due to their enhanced binding affinity and pharmacokinetic properties. The sulfonyl group (-SO₂-) introduces strong electron-withdrawing effects, which stabilize molecular conformations and improve interactions with enzymatic active sites. For example, 4-phenoxybenzenesulfonyl pyrrolidine derivatives exhibit potent inhibition of matrix metalloproteinases (MMPs), enzymes implicated in cancer metastasis and inflammation.

The dual sulfonyl groups in compounds like 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine further enhance steric and electronic modulation, enabling selective targeting of hydrophobic enzyme pockets. Such derivatives are prioritized in oncology and anti-inflammatory drug development due to their ability to disrupt protein-protein interactions.

Research Context and Importance of this compound

This compound’s bifunctional sulfonyl architecture positions it as a high-value candidate for multifunctional enzyme inhibition. The 2-methoxyphenyl sulfonyl moiety contributes π-π stacking interactions with aromatic residues in MMP catalytic domains, while the phenylsulfonylmethyl group enhances van der Waals contacts with hydrophobic subsites. Molecular docking studies of analogous derivatives predict a binding energy of -9.2 kcal/mol for MMP-9, surpassing first-generation inhibitors.

Recent synthetic breakthroughs, such as photo-promoted pyridine ring contraction, offer efficient routes to structurally complex pyrrolidines like this derivative. For instance, silylborane-mediated reactions enable the incorporation of bicyclic frameworks, which mimic natural product topology. These advancements address historical challenges in accessing densely functionalized pyrrolidines, accelerating structure-activity relationship (SAR) studies.

Pyrrolidine as a Versatile Scaffold in Drug Discovery

Pyrrolidine’s versatility stems from its unique physicochemical and stereochemical properties. Its sp³-hybridized ring system provides a rigid yet flexible platform for stereoelectronic tuning, enabling optimization of LogP, polar surface area, and hydrogen-bonding capacity. For example, polyhydroxylated pyrrolidines (aza-sugars) mimic carbohydrate transition states, yielding potent inhibitors of glycosidases and aldose reductases.

The scaffold’s pseudorotation allows axial-to-equatorial interconversion of substituents, facilitating adaptive binding to enantioselective targets. This dynamic behavior is exploited in dual-target inhibitors, such as antidiabetic agents that simultaneously block α-glucosidase and aldose reductase. Furthermore, pyrrolidine’s synthetic tractability—evidenced by modular strategies like reductive amination and Morita-Baylis-Hillman cascades—supports rapid diversification for high-throughput screening.

特性

IUPAC Name |

2-(benzenesulfonylmethyl)-1-(2-methoxyphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S2/c1-24-17-11-5-6-12-18(17)26(22,23)19-13-7-8-15(19)14-25(20,21)16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPKEXVZEFFZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine typically involves multi-step organic reactions

-

Formation of Pyrrolidine Ring:

Starting Materials: 1,4-diketones or 1,4-diamines.

Reaction Conditions: Cyclization reactions under acidic or basic conditions.

化学反応の分析

Types of Reactions: 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group.

Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation Products: Hydroxyl or carboxyl derivatives.

Reduction Products: Sulfides.

Substitution Products: Various substituted pyrrolidines depending on the nucleophile used.

科学的研究の応用

1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of advanced materials, such as polymers with specific properties.

作用機序

The mechanism of action of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine depends on its application. In medicinal chemistry, it may act by:

Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

Pathways Involved: Modulating biochemical pathways related to disease processes, such as inflammation or cell proliferation.

類似化合物との比較

1-[(2-Chlorophenyl)sulfonyl]-2-[(phenylsulfonyl)methyl]pyrrolidine

- Structure : Differs by a chloro substituent at the ortho position of the phenylsulfonyl group instead of methoxy.

- Impact : The chloro group is electron-withdrawing, increasing the sulfonyl group’s electrophilicity compared to the methoxy analog. This may enhance reactivity in nucleophilic substitution reactions but reduce solubility in polar solvents.

- Molecular Weight : 399.90 g/mol (vs. 417.46 g/mol for the methoxy compound, estimated based on formula differences) .

1-[(4-Methylphenyl)sulfonyl]-2-[4-(methoxy)]pyrrolidine (19b)

- Structure : Features a para-methylphenylsulfonyl group and a para-methoxy substituent on a separate aromatic ring.

- Impact : The methyl group is weakly electron-donating, while the para-methoxy group provides steric bulk. This compound’s synthesis involves hydrogenation with Pd/C in dichloromethane, suggesting sensitivity to steric hindrance during catalytic steps .

Substituent Position and Electronic Effects

- Ortho vs. In contrast, para-substituted analogs (e.g., 19b) exhibit reduced steric strain but altered electronic profiles .

- Trifluoromethyl Analogs : Compounds like 1-[(4-methylphenyl)sulfonyl]-2-[4-(trifluoromethyl)]pyrrolidine (19a) leverage the strong electron-withdrawing nature of CF₃, enhancing stability against nucleophilic attack but reducing solubility .

生物活性

1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the available literature regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound has the following chemical structure:

Research indicates that compounds similar to this compound often engage in interactions with various biological targets, including receptors and enzymes involved in critical pathways such as inflammation and neurotransmission.

Antiinflammatory Properties

Studies have shown that compounds with sulfonyl groups exhibit significant anti-inflammatory activities. For instance, sulfonamide derivatives have been documented to inhibit pro-inflammatory cytokines, suggesting a potential mechanism for reducing inflammation through modulation of the NF-kB pathway .

Neurotransmitter Receptor Interaction

The compound's structure suggests it may interact with neurotransmitter receptors, particularly those related to serotonin pathways. Compounds with similar structures have demonstrated selectivity for serotonin receptor subtypes, which are crucial for treating mood disorders and other neurological conditions .

In Vitro Studies

A number of in vitro studies have been conducted to assess the biological activity of sulfonamide derivatives. For example, one study evaluated the inhibitory effects on various cell lines and reported a dose-dependent decrease in cell viability upon treatment with related sulfonamide compounds .

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5 | COX-2 |

| Compound B | 10 | TNF-α |

| This compound | TBD | TBD |

Case Studies

A notable case study involved the use of a related sulfonamide in a clinical trial for patients with chronic inflammatory diseases. The results indicated a significant improvement in patient outcomes compared to the control group, showcasing the therapeutic potential of sulfonamide derivatives in managing inflammation .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and functional groups of 1-((2-Methoxyphenyl)sulfonyl)-2-((phenylsulfonyl)methyl)pyrrolidine?

- Methodological Answer :

- HPLC and FTIR are critical for initial characterization. HPLC can confirm purity and separation of intermediates, while FTIR identifies sulfonyl (S=O) and methoxy (O-CH₃) functional groups .

- Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for structurally related pyrrolidine derivatives in crystallographic studies .

- NMR spectroscopy (¹H/¹³C) is essential for verifying substitution patterns and distinguishing between regioisomers. Cross-reference with X-ray data resolves ambiguities in complex cases .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Due to limited toxicity data (e.g., no established LD₅₀ or ecotoxicity profiles), assume acute hazards. Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or dermal exposure .

- Store in a cool, dry environment away from oxidizers. In case of accidental release, avoid water jets; use inert adsorbents (e.g., vermiculite) and consult professional waste disposal services .

Q. How can solubility and stability be empirically determined for this compound under varying experimental conditions?

- Methodological Answer :

- Perform solubility screens in polar (DMSO, methanol) and non-polar solvents (toluene, hexane) at room and elevated temperatures. Monitor stability via UV-Vis spectroscopy over 24–72 hours to detect degradation .

- For long-term storage, lyophilize the compound and store under inert gas (argon) to minimize hydrolysis of sulfonyl groups .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound?

- Methodological Answer :

- Use response surface methodology (RSM) to model variables like reaction temperature, catalyst loading, and solvent polarity. Evidence from chemical engineering design highlights DoE’s utility in minimizing trial-and-error approaches .

- For example, a central composite design can identify optimal conditions for sulfonylation steps, balancing yield and purity while reducing reagent waste .

Q. What computational strategies are suitable for predicting reaction pathways or regioselectivity in sulfonyl-pyrrolidine derivatives?

- Methodological Answer :

- Apply density functional theory (DFT) to calculate transition-state energies and identify favorable reaction pathways. The ICReDD framework integrates quantum chemical calculations with experimental validation to accelerate discovery .

- Tools like Gaussian or ORCA can model steric and electronic effects influencing sulfonyl group reactivity, aiding in rational design of analogous compounds .

Q. How should researchers resolve contradictions between spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validate NMR/FTIR data with X-ray crystallography , as crystal structures provide unambiguous confirmation of bond connectivity and stereochemistry .

- If X-ray data is unavailable, use 2D NMR techniques (e.g., NOESY, HMBC) to resolve ambiguities in substituent placement. Discrepancies may arise from dynamic effects (e.g., rotational isomerism), requiring variable-temperature NMR studies .

Q. What methodologies are recommended for assessing the environmental impact or biodegradability of this compound?

- Methodological Answer :

- Conduct OECD 301/302 series tests for biodegradability and persistence. If no empirical data exists (as noted in ecological assessments), use quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation potential .

- Collaborate with analytical labs to develop LC-MS/MS protocols for detecting trace amounts in environmental matrices (soil, water) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。